molecular formula C13H14F3NO B13046939 4-(1-Hydroxy-2-methylpropyl)-3-methyl-2-(trifluoromethyl)benzonitrile

4-(1-Hydroxy-2-methylpropyl)-3-methyl-2-(trifluoromethyl)benzonitrile

Cat. No.: B13046939
M. Wt: 257.25 g/mol
InChI Key: WCDRPXMVJXJYRM-UHFFFAOYSA-N
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Description

4-(1-Hydroxy-2-methylpropyl)-3-methyl-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C12H12F3NO It is known for its unique structural features, including a trifluoromethyl group and a hydroxy group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxy-2-methylpropyl)-3-methyl-2-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-(1-Hydroxy-2-methylpropyl)acetophenone with trifluoromethylating agents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxy-2-methylpropyl)-3-methyl-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(1-Oxo-2-methylpropyl)-3-methyl-2-(trifluoromethyl)benzonitrile.

    Reduction: Formation of 4-(1-Hydroxy-2-methylpropyl)-3-methyl-2-(trifluoromethyl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1-Hydroxy-2-methylpropyl)-3-methyl-2-(trifluoromethyl)benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Hydroxy-2-methylpropyl)-3-methyl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Hydroxy-2-methylpropyl)-3-methyl-2-(trifluoromethyl)benzonitrile is unique due to the presence of both a trifluoromethyl group and a hydroxy group on the benzonitrile core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14F3NO

Molecular Weight

257.25 g/mol

IUPAC Name

4-(1-hydroxy-2-methylpropyl)-3-methyl-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C13H14F3NO/c1-7(2)12(18)10-5-4-9(6-17)11(8(10)3)13(14,15)16/h4-5,7,12,18H,1-3H3

InChI Key

WCDRPXMVJXJYRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)C#N)C(C(C)C)O

Origin of Product

United States

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